N,N',N''-triacetylchitotriose

Catalog No.
S595256
CAS No.
38864-21-0
M.F
C24H41N3O16
M. Wt
627.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N',N''-triacetylchitotriose

CAS Number

38864-21-0

Product Name

N,N',N''-triacetylchitotriose

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C24H41N3O16

Molecular Weight

627.6 g/mol

InChI

InChI=1S/C24H41N3O16/c1-8(32)25-11(4-28)17(36)21(12(35)5-29)42-24-16(27-10(3)34)20(39)22(14(7-31)41-24)43-23-15(26-9(2)33)19(38)18(37)13(6-30)40-23/h4,11-24,29-31,35-39H,5-7H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-/m0/s1

InChI Key

LRDDKCYRFNJZBX-WHFMPQCRSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)O)O

Synonyms

(G1cNAC)3, N,N',N''- triacetyl chitotriose, N,N',N''-triacetyl chitotriose, N,N',N''-triacetylchitintriose, N,N',N''-triacetylchitotriose, N-acetylchitotriose, O-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1-4)-2-acetamido-2-deoxy-D-glucopyranose, tri(N-acetyl-D-glucosamine), tri-GlcNAc, triGlcNAc, tris(N-acetylglucosamine)

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)O)O

Enzyme Inhibition:

  • Tri-N-acetylchitotriose acts as a competitive inhibitor of the enzyme lysozyme. Lysozyme is an enzyme found in various organisms, including humans, and plays a role in breaking down bacterial cell walls. By competing with the natural substrate of lysozyme for the enzyme's binding site, Tri-N-acetylchitotriose can inhibit its activity. This property has potential applications in studying lysozyme function and developing related drugs [].

Studying Cellulose-Degrading Enzymes:

  • Tri-N-acetylchitotriose can bind to the catalytic cleft of Cel9A, an enzyme belonging to the class of endoglucanases. Endoglucanases break down cellulose, a complex carbohydrate found in plant cell walls. By studying the interaction between Tri-N-acetylchitotriose and Cel9A, researchers can gain insights into the enzyme's mechanism of action and develop strategies for improving its efficiency in biomass conversion processes [].

Investigating Lectin Specificity:

  • Lectins are proteins that bind specifically to carbohydrates. Tri-N-acetylchitotriose can be used as an inhibitory sugar to probe the binding specificity of lectins. By studying how lectins interact with Tri-N-acetylchitotriose compared to other related sugars, researchers can gain valuable information about the lectin's carbohydrate recognition patterns [].
Origin

N,N’,N’’-Triacetylchitotriose is a triose oligosaccharide, meaning it contains three sugar units linked together. It is derived from chitin, a structural polysaccharide found in the exoskeletons of insects and crustaceans [].

Significance

This compound plays a role in scientific research due to its unique properties. It acts as a competitive inhibitor of lysozyme, an enzyme that breaks down bacterial cell walls []. This makes it valuable for studying lysozyme function and developing new antibiotics. Additionally, recent research suggests N,N’,N’’-Triacetylchitotriose may have antioxidant properties, potentially protecting DNA from damage.


Molecular Structure Analysis

N,N’,N’’-Triacetylchitotriose consists of three N-acetylglucosamine units linked by β-1,4 glycosidic bonds. Each glucosamine unit has an acetyl group attached to its nitrogen atom (hence the "triacetyl" designation). This structure gives the molecule a relatively rigid and elongated shape [].

Key Features:

  • Three β-1,4 glycosidic bonds: These linkages determine the molecule's three-dimensional structure and influence its biological activity [].
  • N-Acetyl groups: These modifications enhance the molecule's stability and solubility compared to unmodified chitin.

Chemical Reactions Analysis

Synthesis

There are various methods for synthesizing N,N’,N’’-Triacetylchitotriose. One common approach involves the enzymatic conversion of chitin using chitin deacetylases, followed by acetylation of the remaining hydroxyl groups.

Decomposition

The molecule can be broken down by enzymes like chitinases, which cleave the glycosidic bonds between the N-acetylglucosamine units.

Other Reactions

As a competitive inhibitor of lysozyme, N,N’,N’’-Triacetylchitotriose competes with the bacterial cell wall substrate for the enzyme's binding site, hindering lysozyme activity [].

Specific balanced chemical equations for the synthesis and decomposition reactions may not be readily available due to the complexity of enzymatic processes.


Physical And Chemical Properties Analysis

  • Solid: Similar to other oligosaccharides.
  • Relatively high melting point: Due to the presence of multiple hydrogen bonds.
  • Soluble in water: Because of the hydroxyl groups.
  • Relatively stable: The acetyl groups offer some protection against hydrolysis.

Physical Description

Solid

XLogP3

-7.2

Appearance

Assay:≥95%A crystalline solid

Melting Point

304-306°C

Other CAS

38864-21-0

Wikipedia

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Dates

Modify: 2023-09-14

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